1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with applications in various scientific fields. Its unique structure features multiple functional groups, making it a versatile subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Formation of the pyridine derivative: : Starting with a suitable pyridine precursor, introducing the methylsulfanyl group at the 2-position via nucleophilic substitution.
Introduction of the carbonyl group: : This step involves the reaction of the pyridine derivative with a suitable carbonyl source, like acyl chloride.
Synthesis of tetrahydroquinoline: : Employing a cyclization reaction, typically under acidic or basic conditions, to form the tetrahydroquinoline ring.
Sulfonylation: : Introduction of the sulfonyl group at the 6-position using sulfonyl chloride in the presence of a base.
Combining the fragments: : Final coupling reactions under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and purity. Typical methods include:
High-throughput synthesis using automated systems.
Continuous flow reactors to maintain consistent reaction conditions and scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the methylsulfanyl group.
Reduction: : Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: : Nucleophilic substitution reactions can replace the sulfonyl or pyridine functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia or amines for substitution reactions.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Yields hydroxyl derivatives.
Substitution: : Produces various substituted quinoline derivatives.
Scientific Research Applications
This compound finds use in:
Chemistry: : As a precursor in complex organic synthesis and material science.
Biology: : As a probe in studying enzymatic reactions.
Medicine: : Potential therapeutic applications due to its bioactivity.
Industry: : Used in developing advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its functional groups. It can interact with molecular targets, including enzymes and receptors, influencing biochemical pathways. Detailed studies suggest its involvement in inhibiting specific enzymes or altering receptor activities.
Comparison with Similar Compounds
Comparing with other compounds:
1-[2-(Methanesulfanyl)pyridine-3-carbonyl]-4-(piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
2-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(morpholine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
3-[2-(Methylsulfanyl)pyridine-3-carbonyl]-5-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
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Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(6-pyrrolidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-27-19-17(7-4-10-21-19)20(24)23-13-5-6-15-14-16(8-9-18(15)23)28(25,26)22-11-2-3-12-22/h4,7-10,14H,2-3,5-6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOGPUFGHUDVLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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